Enhanced Anti-Necroptotic Activity of KWCN-41 Relative to Parent Scaffold Sibiriline
KWCN-41 demonstrates superior anti-necroptotic activity compared to its parent compound sibiriline, which was the starting scaffold for SAR optimization [1]. While sibiriline is a potent ATP-competitive RIPK1 inhibitor, its anti-necroptotic effects are limited [1]. KWCN-41 represents the optimal compound from this optimization series, with enhanced efficacy in blocking the necroptotic pathway [1].
| Evidence Dimension | Anti-necroptotic efficacy (functional pathway blockade) |
|---|---|
| Target Compound Data | Optimal anti-necroptotic activity; inhibits necrosome formation and phosphorylation of RIPK1, RIPK3, and MLKL |
| Comparator Or Baseline | Sibiriline: potent ATP-competitive RIPK1 inhibitor but limited anti-necroptotic effects |
| Quantified Difference | Qualitative improvement documented as optimal compound from SAR series |
| Conditions | L929 cell necroptosis model; SAR study with multiple structural analogues |
Why This Matters
Demonstrates that KWCN-41 is not merely a RIPK1 binder but was specifically optimized for functional anti-necroptotic efficacy, which is critical for researchers studying inflammatory disease pathways.
- [1] Cui N, Li S, Zhang Y, et al. Discovery of Sibiriline derivatives as novel receptor-interacting protein kinase 1 inhibitors. Eur J Med Chem. 2023;250:115190. DOI: 10.1016/j.ejmech.2023.115190 View Source
